
SB 220025 trihydrochloride
概要
説明
SB 220025 trihydrochloride is a potent and specific inhibitor of human p38 mitogen-activated protein kinase. It is known for its high selectivity and effectiveness in inhibiting p38 MAP kinase, making it a valuable compound in scientific research, particularly in the fields of inflammation and angiogenesis .
準備方法
SB 220025 trihydrochloride is synthesized through a series of chemical reactions involving the formation of the imidazole ring and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the imidazole ring by reacting 2-aminopyrimidine with 4-fluorobenzaldehyde.
- Introduction of the piperidine ring through a nucleophilic substitution reaction.
- Purification and crystallization to obtain the final product as a white solid .
Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The compound is often packaged under inert gas to maintain stability and prevent degradation .
化学反応の分析
SB 220025 trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Chronic Inflammatory Diseases
SB 220025 has demonstrated significant efficacy in models of chronic inflammatory diseases, particularly through its ability to inhibit inflammatory cytokine production. In a murine model of collagen-induced arthritis, administration of SB 220025 reduced the progression of established arthritis, highlighting its potential as a therapeutic agent for inflammatory conditions .
Key Findings:
- IC50 Value: 60 nM against p38 MAPK.
- ED50 Value: 7.5 mg/kg for reducing tumor necrosis factor production.
- Cytokine Reduction: Inhibited interleukin-1beta and tumor necrosis factor-alpha expression by approximately 40% in inflammatory angiogenesis models .
Angiogenesis Inhibition
The compound's role in inhibiting angiogenesis has been explored in various studies. It has been shown to significantly reduce angiogenic processes in models such as the murine air pouch granuloma, where it inhibited the formation and growth of blood vessels associated with inflammation .
Data Table: Effects on Angiogenesis
Study Model | Treatment Dose (mg/kg) | Cytokine Reduction (%) | Angiogenesis Inhibition (%) |
---|---|---|---|
Murine Air Pouch Granuloma | 30 | IL-1β, TNF-α | ~40 |
Collagen-Induced Arthritis | 30 | IL-1β, TNF-α | Prevented progression |
p38 MAPK Pathway Modulation
SB 220025 acts by specifically inhibiting the p38 MAPK pathway, which is crucial for the activation of various pro-inflammatory cytokines. The inhibition of this pathway has been linked to a decrease in the expression of Lif (leukemia inhibitory factor) in both in vitro and in vivo studies, indicating its role in modulating inflammatory responses at a cellular level .
Case Study: Lif Expression Regulation
In experiments involving retinal injury models, co-injection of SB 220025 with TNF significantly reduced Lif expression by up to 78%, demonstrating its effectiveness in modulating inflammatory signaling pathways .
Cancer Treatment
Given its ability to modulate inflammatory responses and inhibit angiogenesis, SB 220025 is being explored for potential applications in cancer therapy. By targeting the p38 MAPK pathway, it may enhance the efficacy of existing cancer treatments that rely on reducing tumor-associated inflammation and vascularization .
Research Implications:
- Investigations into combination therapies with chemotherapeutic agents are ongoing.
- Potential for use as an adjunct treatment to improve patient outcomes in cancer therapies.
作用機序
SB 220025 trihydrochloride exerts its effects by binding to the active site of p38 MAP kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in inflammatory and stress responses. The compound’s high selectivity for p38 MAP kinase over other kinases ensures targeted action with minimal off-target effects .
類似化合物との比較
SB 220025 trihydrochloride is unique due to its high selectivity and potency. Similar compounds include:
SB 203580: Another p38 MAP kinase inhibitor with a different chemical structure.
SB 202190: Known for its use in studying p38 MAP kinase signaling.
SB 699551 dihydrochloride: A related compound with similar inhibitory properties
These compounds share similar applications but differ in their chemical structures and specific inhibitory profiles, highlighting the uniqueness of this compound .
生物活性
SB 220025 trihydrochloride is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in various cellular processes including inflammation, apoptosis, and cell differentiation. This compound has garnered attention for its potential therapeutic applications in treating inflammatory diseases, cancer, and other pathological conditions.
SB 220025 acts primarily by inhibiting p38 MAPK, which is involved in the signaling pathways that regulate inflammatory responses. By blocking this kinase, SB 220025 can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are implicated in various inflammatory diseases .
Pharmacological Effects
The pharmacological effects of SB 220025 have been extensively studied in various models:
- Anti-inflammatory Activity : In animal models, SB 220025 has demonstrated significant reductions in inflammation markers and improved outcomes in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Angiogenesis Inhibition : The compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels from pre-existing ones. This property is particularly relevant in cancer therapy, where tumor growth is often supported by angiogenesis .
- Cell Proliferation : SB 220025 has been observed to affect cell cycle progression and apoptosis in cancer cell lines, suggesting its potential utility as an anticancer agent .
Case Studies
- Inflammatory Models : In studies involving granuloma formation, treatment with SB 220025 resulted in decreased levels of inflammatory cytokines and reduced tissue damage compared to control groups .
- Cancer Models : In xenograft models of cancer, administration of SB 220025 led to reduced tumor growth and increased apoptosis rates within tumors, indicating its potential as a therapeutic agent against malignancies .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6.3ClH/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14;;;/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBHUGKKONHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582034 | |
Record name | 4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197446-75-6 | |
Record name | 4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Aminopyrimidin-4-yl)-4-(4-fluorophenyl)-1-(4-piperidinyl)imidazole trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。